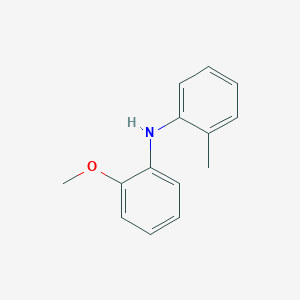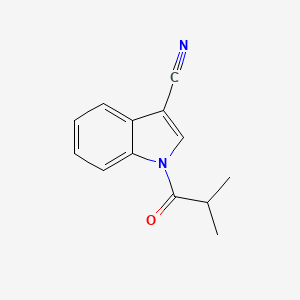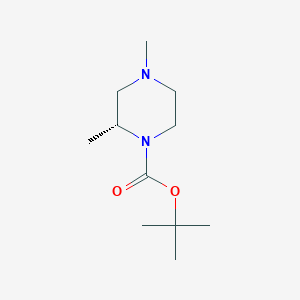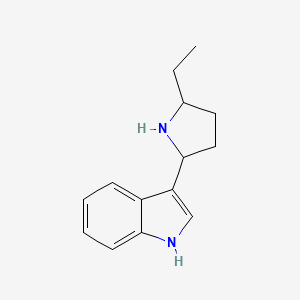
2-Methoxy-N-(o-tolyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(o-tolyl)aniline is an aromatic amine with the molecular formula C14H15NO It contains a methoxy group (-OCH3) and a tolyl group (a methyl-substituted phenyl group) attached to an aniline (aromatic amine) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(o-tolyl)aniline can be achieved through several methods. One common approach involves the reaction of o-toluidine with methoxybenzene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(o-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
2-Methoxy-N-(o-tolyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(o-tolyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in aromatic amine metabolism, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Similar structure but lacks the tolyl group.
N-(o-Tolyl)aniline: Similar structure but lacks the methoxy group.
2-Methoxy-N-phenylaniline: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
2-Methoxy-N-(o-tolyl)aniline is unique due to the presence of both methoxy and tolyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for diverse applications and makes the compound a valuable intermediate in organic synthesis and industrial processes.
Properties
CAS No. |
78943-67-6 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-11-7-3-4-8-12(11)15-13-9-5-6-10-14(13)16-2/h3-10,15H,1-2H3 |
InChI Key |
WQLIMSZXVOWHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)



![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)

![5-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11888460.png)
![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)

